6-(4-Methoxyphenyl)pyrimidine-2,4-diol
Description
6-(4-Methoxyphenyl)pyrimidine-2,4-diol (IUPAC name: 6-(4-methoxyphenyl)-1,3-dihydropyrimidine-2,4-dione) is a pyrimidine derivative featuring a 4-methoxyphenyl substituent at the C-6 position and hydroxyl groups at C-2 and C-2. This compound is synthesized via cyclization reactions involving thiourea and substituted ketones, as demonstrated in studies targeting antimicrobial and antioxidant agents . Its structural scaffold enables diverse pharmacological activities, including interactions with enzymes like acetylcholinesterase (relevant to Alzheimer’s disease) and G-protein-coupled receptors (GPR84) .
Key properties:
Properties
IUPAC Name |
6-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)9-6-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIOLTHASPQESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349735 | |
| Record name | 6-(4-methoxyphenyl)pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33166-97-1 | |
| Record name | 6-(4-methoxyphenyl)pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)pyrimidine-2,4-diol typically involves the condensation of 4-methoxybenzaldehyde with appropriate pyrimidine precursors under controlled conditions. One common method includes the use of ammonium thiocyanate and benzylidene acetones, followed by a series of steps such as ring closure, aromatization, and oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Methoxyphenyl)pyrimidine-2,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
6-(4-Methoxyphenyl)pyrimidine-2,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)pyrimidine-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, its anti-inflammatory properties may be attributed to the inhibition of key inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Pyrimidine-2,4-Diol Derivatives
Key Observations:
- Substituent Position : The position of the methoxy group on the phenyl ring significantly impacts activity. For example, 6-(2-methoxyphenyl)pyrimidin-4-ol shows weaker enzyme inhibition compared to the 4-methoxy isomer .
Pharmacological Profiles
Table 2: Target-Specific Comparisons
Key Findings:
Biological Activity
6-(4-Methoxyphenyl)pyrimidine-2,4-diol is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound is characterized by its unique structure, which includes a methoxyphenyl group attached to a pyrimidine ring, contributing to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
- Antimicrobial Properties : It demonstrates activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound using various cancer cell lines.
Case Study: Anticancer Efficacy
In a study assessing its cytotoxicity against different cancer cell lines (MCF-7, A549, and Colo-205), the compound exhibited significant growth inhibition with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.09 |
| A549 | 0.03 |
| Colo-205 | 0.01 |
These results suggest that the compound may act through mechanisms such as induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Properties
The antimicrobial activity of this compound was assessed against common pathogens including Staphylococcus aureus and Escherichia coli.
Efficacy Against Bacteria
The minimum inhibitory concentrations (MIC) were determined in comparison to standard antibiotics:
| Bacteria | MIC (µg/mL) | Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 200 | Metronidazole |
| Escherichia coli | 400 | Ciprofloxacin |
The compound exhibited enhanced antibacterial activity at higher concentrations, indicating its potential as a lead compound for antibiotic development.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Modulation of Signal Transduction : It could interfere with signaling pathways that regulate inflammation and cancer progression.
- Interaction with DNA : Potential DNA intercalation could lead to disruption of replication in rapidly dividing cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
